Cas no 1001354-26-2 (tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate)
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate
- tert-Butyl 1-cyclopropyl-1H-imidazole-4-ylcarbamate
- tert-butyl 1-cyclopropyl-1H-imidazol-4-ylcarbamate
- tert-butyl N-(1-Cyclopropylimidazol-4-yl)carbamate
- tert-butyl(1-cyclopropyl-1H-imidazol-4-yl)carbamate
- AKOS024463273
- DB-344147
- A897586
- 1001354-26-2
- AC-31154
- Carbamic acid, N-(1-cyclopropyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester
- AMY5388
- BQB35426
- SCHEMBL12314381
- CS2094
- MFCD20482320
- FISWOBWGDDHBLL-UHFFFAOYSA-N
-
- MDL: MFCD20482320
- Inchi: 1S/C11H17N3O2/c1-11(2,3)16-10(15)13-9-6-14(7-12-9)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15)
- InChI Key: FISWOBWGDDHBLL-UHFFFAOYSA-N
- SMILES: O(C(NC1=CN(C=N1)C1CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 223.13200
- Monoisotopic Mass: 223.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- PSA: 56.15000
- LogP: 2.63800
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A279000011-1g |
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate |
1001354-26-2 | 95% | 1g |
$738.45 | 2023-09-04 | |
| Chemenu | CM187288-1g |
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate |
1001354-26-2 | 95% | 1g |
$767 | 2021-08-05 | |
| abcr | AB452612-250 mg |
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate |
1001354-26-2 | 250mg |
€624.30 | 2023-04-22 | ||
| Ambeed | A471922-1g |
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate |
1001354-26-2 | 95+% | 1g |
$649.0 | 2024-04-26 | |
| A2B Chem LLC | AA01160-100mg |
tert-Butyl (1-cyclopropyl-1h-imidazol-4-yl)carbamate |
1001354-26-2 | 95% | 100mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AA01160-250mg |
tert-Butyl (1-cyclopropyl-1h-imidazol-4-yl)carbamate |
1001354-26-2 | 95% | 250mg |
$385.00 | 2024-04-20 | |
| Chemenu | CM187288-1g |
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate |
1001354-26-2 | 95% | 1g |
$643 | 2023-02-19 | |
| eNovation Chemicals LLC | Y0988749-5g |
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate |
1001354-26-2 | 95% | 5g |
$1950 | 2024-08-02 | |
| 1PlusChem | 1P0001IG-100mg |
Carbamic acid, N-(1-cyclopropyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester |
1001354-26-2 | 95% | 100mg |
$237.00 | 2023-12-27 | |
| 1PlusChem | 1P0001IG-250mg |
Carbamic acid, N-(1-cyclopropyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester |
1001354-26-2 | 95% | 250mg |
$449.00 | 2023-12-27 |
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate Suppliers
tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate
Comprehensive Overview of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate (CAS No. 1001354-26-2)
The compound tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate (CAS No. 1001354-26-2) is a specialized organic molecule with significant applications in pharmaceutical research and synthetic chemistry. Its unique structure, featuring a cyclopropyl moiety attached to an imidazole ring and protected by a tert-butyl carbamate group, makes it a valuable intermediate in drug discovery. Researchers and chemists frequently search for this compound due to its role in developing novel therapeutics, particularly in the fields of kinase inhibitors and anti-inflammatory agents.
One of the most searched questions about tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate revolves around its synthesis and purification methods. The compound is typically synthesized through multi-step organic reactions, including cyclopropanation and carbamate protection strategies. Its stability under various conditions and compatibility with common reagents make it a versatile building block. Recent trends in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact, aligning with the growing demand for sustainable practices in chemical manufacturing.
Another hot topic related to this compound is its potential applications in medicinal chemistry. The imidazole core is a well-known pharmacophore, present in many FDA-approved drugs. When combined with the cyclopropyl group, it enhances the molecule's ability to interact with biological targets, such as enzymes and receptors. This has led to increased interest in tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate as a precursor for developing new small-molecule therapeutics, particularly for treating chronic diseases like cancer and autoimmune disorders.
From a commercial perspective, the demand for high-purity tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate has risen due to its use in contract research organizations (CROs) and pharmaceutical companies. Suppliers often highlight its availability in bulk quantities, along with detailed analytical data (e.g., HPLC, NMR) to ensure quality. Researchers also frequently inquire about its storage conditions, with recommendations typically including cool, dry environments to maintain stability over extended periods.
In the context of drug discovery, this compound's role extends to fragment-based screening and combinatorial chemistry. Its modular structure allows for easy derivatization, enabling the rapid generation of diverse compound libraries. This aligns with current industry trends favoring high-throughput screening and AI-driven drug design, where such intermediates are invaluable for accelerating lead optimization.
Safety and handling of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate are also common discussion points. While not classified as hazardous, standard laboratory precautions (e.g., gloves, goggles) are advised during handling. Its non-hygroscopic nature and moderate solubility in organic solvents like DMSO and methanol further enhance its practicality in lab settings.
Looking ahead, the compound's relevance is expected to grow alongside advancements in precision medicine and targeted therapy. Its structural features make it a promising candidate for developing next-generation biomarkers and proteolysis-targeting chimeras (PROTACs), areas garnering significant attention in recent scientific literature.
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